3-Ethoxy-4-nitrobenzoic acid
Overview
Description
3-Ethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the third position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction conditions are generally as follows:
Reactants: 3-Ethoxybenzoic acid, concentrated nitric acid, concentrated sulfuric acid
Temperature: 0-5°C
Reaction Time: 1-2 hours
The nitration reaction proceeds via the formation of a nitronium ion (NO2+), which acts as the electrophile and attacks the benzene ring to form the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improve yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon
Substitution: Sodium ethoxide, potassium tert-butoxide
Esterification: Methanol, ethanol, sulfuric acid as a catalyst
Major Products Formed
Reduction: 3-Ethoxy-4-aminobenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Esterification: Methyl 3-ethoxy-4-nitrobenzoate, ethyl 3-ethoxy-4-nitrobenzoate
Scientific Research Applications
3-Ethoxy-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-nitrobenzoic acid depends on the specific application. In general, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The ethoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-nitrobenzoic acid
- 3-Methoxy-4-nitrobenzoic acid
- 4-Methoxy-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
Comparison
3-Ethoxy-4-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the ethoxy group at the third position can increase the electron density on the benzene ring, making it more reactive towards electrophiles compared to 3-nitrobenzoic acid.
Properties
IUPAC Name |
3-ethoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPRGHWABASJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625461 | |
Record name | 3-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-32-4 | |
Record name | 3-Ethoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367501-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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